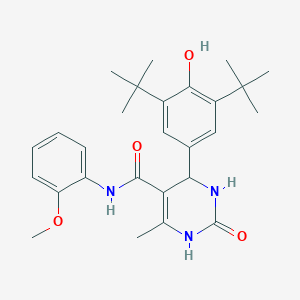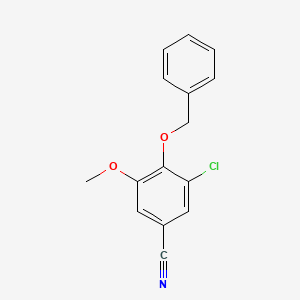![molecular formula C27H24N2O9S2 B4219389 Methyl 2-[[6-methoxy-5-[(2-methoxycarbonylphenyl)sulfamoyl]naphthalen-2-yl]sulfonylamino]benzoate](/img/structure/B4219389.png)
Methyl 2-[[6-methoxy-5-[(2-methoxycarbonylphenyl)sulfamoyl]naphthalen-2-yl]sulfonylamino]benzoate
Vue d'ensemble
Description
Dimethyl 2,2’-[(2-methoxy-1,6-naphthalenediyl)bis(sulfonylimino)]dibenzoate is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with methoxy and sulfonylimino groups, and ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-[(2-methoxy-1,6-naphthalenediyl)bis(sulfonylimino)]dibenzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthalene core, followed by the introduction of methoxy and sulfonylimino groups. The final step involves esterification to form the dibenzoate ester. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,2’-[(2-methoxy-1,6-naphthalenediyl)bis(sulfonylimino)]dibenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonylimino groups can be reduced to amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Dimethyl 2,2’-[(2-methoxy-1,6-naphthalenediyl)bis(sulfonylimino)]dibenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mécanisme D'action
The mechanism of action of dimethyl 2,2’-[(2-methoxy-1,6-naphthalenediyl)bis(sulfonylimino)]dibenzoate involves its interaction with specific molecular targets. The sulfonylimino groups can form hydrogen bonds with biological macromolecules, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2,6-naphthalenedicarboxylate: Similar naphthalene core but lacks the sulfonylimino groups.
Dimethyl 2,6-dimethoxybenzoate: Similar ester functionalities but different aromatic core.
Uniqueness
Dimethyl 2,2’-[(2-methoxy-1,6-naphthalenediyl)bis(sulfonylimino)]dibenzoate is unique due to the presence of both sulfonylimino and ester groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other related compounds, making it a valuable molecule for various applications.
Propriétés
IUPAC Name |
methyl 2-[[6-methoxy-5-[(2-methoxycarbonylphenyl)sulfamoyl]naphthalen-2-yl]sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O9S2/c1-36-24-15-12-17-16-18(39(32,33)28-22-10-6-4-8-20(22)26(30)37-2)13-14-19(17)25(24)40(34,35)29-23-11-7-5-9-21(23)27(31)38-3/h4-16,28-29H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUQVXVIKYMXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)OC)S(=O)(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7,7-trimethyl-3-oxo-N'-(phenoxyacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B4219309.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4219320.png)

![2,3-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B4219324.png)
![3-{[(3-{[methyl(phenyl)amino]carbonyl}phenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4219332.png)
![1-[2,5-Dioxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B4219348.png)
![N-{1-[4-allyl-5-({2-[(4-bromo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-3-chlorobenzamide](/img/structure/B4219354.png)
![3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-ETHYLDIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4219360.png)



![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-ethyl-N-phenylacetamide](/img/structure/B4219397.png)
![N-[(3-chloro-4-fluorophenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B4219405.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B4219407.png)
